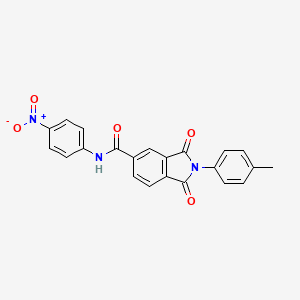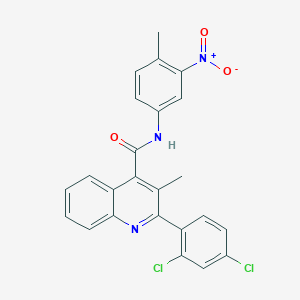![molecular formula C20H22N4O4 B11660824 4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11660824.png)
4-(morpholin-4-ylmethyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is a complex organic compound with a unique structure that combines a morpholine ring, a nitrophenyl group, and a benzohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the reaction of 4-(morpholin-4-ylmethyl)aniline with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification methods to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzohydrazides.
Applications De Recherche Scientifique
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitrophenyl group may participate in electron transfer processes, while the morpholine ring can enhance the compound’s solubility and bioavailability. The benzohydrazide moiety can form hydrogen bonds with target molecules, stabilizing the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(morpholin-4-ylmethyl)aniline
- 4-nitrobenzaldehyde
- Benzohydrazide derivatives
Uniqueness
4-(morpholin-4-ylmethyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring enhances its solubility, while the nitrophenyl group provides potential for electron transfer reactions. The benzohydrazide moiety allows for versatile chemical modifications, making this compound valuable in various research applications .
Propriétés
Formule moléculaire |
C20H22N4O4 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
4-(morpholin-4-ylmethyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C20H22N4O4/c1-15(17-6-8-19(9-7-17)24(26)27)21-22-20(25)18-4-2-16(3-5-18)14-23-10-12-28-13-11-23/h2-9H,10-14H2,1H3,(H,22,25)/b21-15+ |
Clé InChI |
KFSOQBATMWTPLS-RCCKNPSSSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=C(C=C1)CN2CCOCC2)/C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC(=NNC(=O)C1=CC=C(C=C1)CN2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660746.png)
![(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11660754.png)

![4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660773.png)
![2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11660786.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660792.png)
![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11660797.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11660806.png)
![2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11660810.png)
![1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B11660814.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11660815.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660816.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B11660832.png)
